Bensultap

Vue d'ensemble

Description

Bensultap is a nereistoxin analogue insecticide . It is used for the control of pests such as leaf rollers, beetles, leaf miners, borers, root weevils, and various moths in crop and fruit plantations . Its mode of action involves the blocking of synaptic neuron transmissions in the central nervous system (CNS) of insect pests .

Synthesis Analysis

This compound is a part of the nereistoxin insecticides (NIs) group. A reliable residue analysis method for the simultaneous detection of cartap, this compound, thiocyclam, and nereistoxin in foods of animal origins was developed using hydrophilic interaction liquid chromatography–mass spectrometry (HILIC–LC–MS/MS). The NIs were extracted with an acidic cysteine and formate buffer solution and hydrolyzed to nereistoxin .

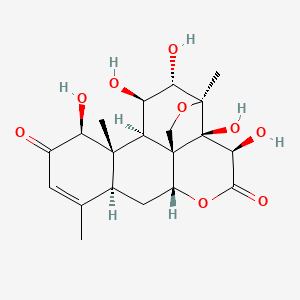

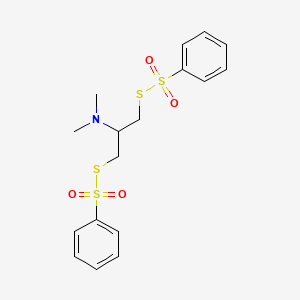

Molecular Structure Analysis

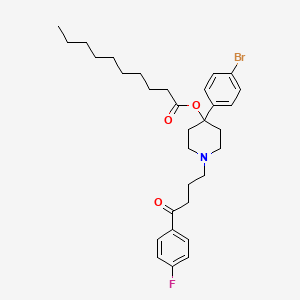

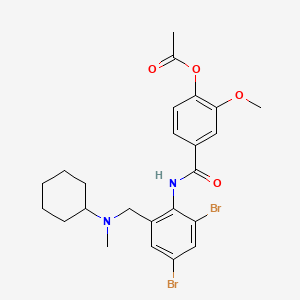

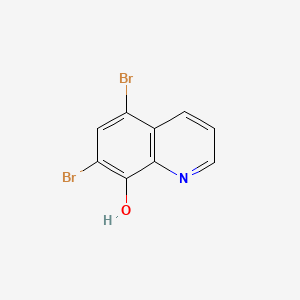

The molecular formula of this compound is C17H21NO4S4 . The InChI key is YFXPPSKYMBTNAV-UHFFFAOYSA-N . The Canonical SMILES is CN©C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 431.613 g/mol . It has a density of 1.353g/cm3, a boiling point of 590.8°C at 760mmHg, and a melting point of 82 - 83°C .

Applications De Recherche Scientifique

Insecticide en agriculture

Bensultap est un insecticide carbamate à large spectre utilisé pour contrôler les ravageurs tels que les rouleaux de feuilles, les scarabées, les mineurs de feuilles, les foreurs, les capsules, les charançons des racines et diverses mites dans les plantations de cultures et de fruits . Il est efficace pour bloquer les transmissions neuronales synaptiques dans le système nerveux central (SNC) des ravageurs .

Étalon de référence analytique

This compound peut être utilisé comme étalon de référence analytique pour déterminer l'analyte dans les échantillons de cultures et de sols . Il convient à la chromatographie liquide haute performance et à la chromatographie en phase gazeuse avec détection photométrique de flamme .

Recherche neurologique

This compound a été trouvé pour diminuer l'excitabilité neuronale dans les systèmes nerveux centraux des mollusques et des mammifères . Cela en fait un outil utile en recherche neurologique, en particulier dans les études liées à la transmission synaptique et à l'excitabilité neuronale .

Toxicologie environnementale

L'impact de this compound sur l'environnement, en particulier sa présence résiduelle dans les cultures et les sols, est un domaine d'étude important . Comprendre sa toxicité environnementale peut aider à développer des stratégies de lutte antiparasitaire plus sûres et plus durables .

Recherche biochimique

La réaction de this compound avec les thiols pour former des disulfures est une propriété notable qui peut être exploitée en recherche biochimique . Cette réaction peut être utilisée pour étudier divers processus biochimiques, y compris le repliement des protéines et les réactions redox .

Mécanisme D'action

Target of Action

Bensultap, also known as a nereistoxin analogue insecticide , is primarily used to control a range of pests, including major crop pests such as Coleoptera and Lepidoptera . The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) . nAChRs play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound acts as a modulator for the nAChR . It interacts with these receptors, leading to changes in the neuronal activity of the pests. This interaction disrupts the normal functioning of the pests’ nervous system, leading to their elimination .

Biochemical Pathways

It interferes with the normal functioning of the nAChR, which plays a key role in the transmission of signals in the nervous system .

Pharmacokinetics

This compound has a low aqueous solubility and is quite volatile . . These properties can impact the bioavailability of this compound in the environment.

Result of Action

The result of this compound’s action is the effective control of a range of pests. By interacting with the nAChR, this compound disrupts the normal functioning of the pests’ nervous system, leading to their elimination . This makes this compound an effective tool in pest management.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its persistence in water suggests that it may be more effective in aquatic or moist environments . Furthermore, its volatility suggests that it could be less effective in hot or windy conditions, where it might evaporate more quickly . Understanding these environmental influences is crucial for optimizing the use of this compound in pest management.

Safety and Hazards

Bensultap is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound .

Propriétés

IUPAC Name |

1,3-bis(benzenesulfonylsulfanyl)-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S4/c1-18(2)15(13-23-25(19,20)16-9-5-3-6-10-16)14-24-26(21,22)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXPPSKYMBTNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058001 | |

| Record name | Bensultap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17606-31-4 | |

| Record name | Bensultap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17606-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensultap [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensultap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonothioic acid, S1,S1'-[2-(dimethylamino)-1,3-propanediyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULTAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145Q2E77PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)